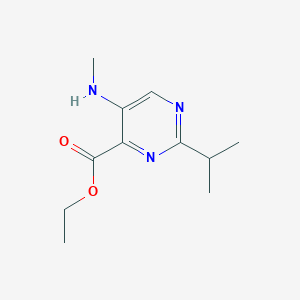

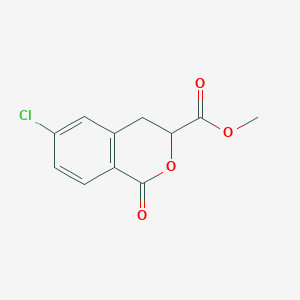

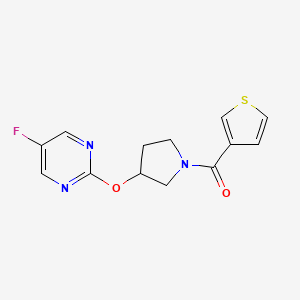

N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Acetamidophenol, also known as Acetaminophen or Paracetamol, is a widely used antipyretic and analgesic drug . It appears as a light yellow powder and is soluble in DMSO and DMF .

Synthesis Analysis

The synthesis of 4-Acetamidophenol, or Paracetamol, involves a two-step process that illustrates the electrophilic reactivities of carbonyls . The process involves the deacetylation of 4-aminophenol, followed by chemoselective hydrolysis of the intermediate ester .

Molecular Structure Analysis

The molecular structure of 4-Acetamidophenol consists of a benzene ring with an acetamide (CH3CONH) group and a hydroxyl (OH) group attached to it .

Chemical Reactions Analysis

4-Acetamidophenol is involved in various chemical reactions. For instance, it undergoes aza- and carba-Michael addition reactions involving 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid and nitrogen and/or carbon nucleophiles .

Physical And Chemical Properties Analysis

4-Acetamidophenol has a molecular weight of 151.163 g/mol and a chemical formula of C8H9NO2 . It appears as a light yellow powder and is soluble in DMSO and DMF .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

A two-step, diversity-oriented synthesis approach has been developed to create highly functionalized benzofuran-2-carboxamides. This method involves the Ugi four-component reaction followed by microwave-assisted Rap–Stoermer reaction, showcasing the compound's utility in generating a collection of benzofuran derivatives with potential for various applications (Han, Wu, & Dai, 2014).

Biological Activities

Research has demonstrated the compound's role in the synthesis of novel chemical structures with significant biological activities. For example, derivatives have been synthesized with notable anti-inflammatory and analgesic properties, highlighting its potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study explored its use in the creation of molecularly imprinted hydrogels for the photoregulated release and uptake of pharmaceuticals, indicating its application in drug delivery systems (Gong, Wong, & Lam, 2008).

Antimicrobial Agents

Compounds derived from N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide have shown promising antimicrobial activity. A series of novel derivatives has been synthesized and evaluated for their effectiveness against various bacterial and fungal species, opening avenues for new antimicrobial agents (Incerti et al., 2017).

Antioxidant Properties

The compound's derivatives have also been explored for their antioxidant activities. One study focused on a novel derivative, analyzing its structure through X-ray diffraction and DFT calculations, and assessing its antioxidant properties through DPPH free radical scavenging tests. This work underscores the potential of these derivatives in combating oxidative stress-related conditions (Demir et al., 2015).

Chemical Reactivity and Structural Analysis

Further research has been dedicated to understanding the chemical reactivity and structural characteristics of this compound derivatives. Studies involving molecular docking and characterization techniques provide insights into the molecular interactions and properties that contribute to their biological activities and potential therapeutic applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-acetamidophenyl)-3-methyl-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-15-5-3-4-6-16(15)23-17(11)18(22)20-14-9-7-13(8-10-14)19-12(2)21/h3-10H,1-2H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZPTHKVSHLLMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Methylsulfanylcyclopropyl)methyl-(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2966884.png)

![N-(2,4-dimethoxyphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2966889.png)

![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)

![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)

![2-methyl-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2966898.png)

![(2Z)-2-{[(1,2,3-thiadiazol-4-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B2966906.png)